4'-O-Methylatalantoflavone
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Overview
Description
4’-O-Methylatalantoflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is a derivative of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antioxidant research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylatalantoflavone involves several steps, starting from basic flavonoid structures. One common method includes the methylation of atalantoflavone using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of 4’-O-Methylatalantoflavone can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves large-scale methylation reactions followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4’-O-Methylatalantoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized flavonoid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced flavonoid compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted flavonoid derivatives, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits significant anti-inflammatory and antioxidant activities, making it a potential candidate for studying cellular oxidative stress and inflammation pathways.
Medicine: Due to its biological activities, 4’-O-Methylatalantoflavone is being explored for its therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life
Mechanism of Action
The mechanism of action of 4’-O-Methylatalantoflavone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4’-O-Methylatalantoflavone can be compared with other similar flavonoid compounds, such as:
Atalantoflavone: The parent compound, which lacks the methyl group at the 4’ position.
Kushenol W: Another flavonoid with similar anti-inflammatory properties.
Racemoflavone: A structurally related compound with distinct biological activities.
Uniqueness: 4’-O-Methylatalantoflavone stands out due to its enhanced stability and bioavailability compared to its non-methylated counterparts. The methylation at the 4’ position significantly improves its pharmacokinetic properties, making it a more effective therapeutic agent .
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-21(2)9-8-14-18(26-21)11-16(23)19-15(22)10-17(25-20(14)19)12-4-6-13(24-3)7-5-12/h4-11,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMZXUJUABTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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